molecular formula C30H31NO7S B6289837 Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-93-7

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289837
CAS No.: 864876-93-7
M. Wt: 549.6 g/mol
InChI Key: AQFYTONJOXFULV-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected methionine derivative featuring a benzyl ester (O-CH2-Ph) and a terminal carboxylic acid group connected via an ethylene glycol-like spacer (OCH2-CH2). This structure is designed for applications in peptide synthesis, where the Fmoc group enables temporary amine protection during solid-phase peptide synthesis (SPPS), while the benzyl ester and spacer modulate solubility and reactivity. The compound’s unique side chain modifications aim to balance stability during synthesis and controlled deprotection under mild conditions.

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFYTONJOXFULV-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of L-methionine with the Fmoc group. This is followed by the attachment of the phenyl and ethylene glycol moieties to the methionine side chain. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:

Scientific Research Applications

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the controlled formation of peptide bonds.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges: The benzyl ester and ethylene glycol spacer may complicate purification due to intermediate polarity. Similar compounds like Fmoc-8-amino-3,6-dioxaoctanoic Acid are purified via reverse-phase HPLC, suggesting analogous methods.
  • Comparative Stability : The benzyl ester is less stable under basic conditions than tert-butyl esters, necessitating careful pH control during SPPS.
  • Data Gaps : Direct experimental data (e.g., solubility, melting point) for this compound is absent in the provided evidence, requiring extrapolation from structural analogs.

Biological Activity

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group linked to an L-methionine (L-Met) moiety and a carboxylic acid functional group. This compound plays a significant role in peptide synthesis, drug development, and bioconjugation processes. Its structural characteristics suggest diverse biological activities, particularly in the context of peptide-based therapeutics and molecular probes.

Chemical Structure and Properties

The compound can be described by its structural components:

  • Fmoc Group : A common protecting group used in solid-phase peptide synthesis (SPPS), which protects the amino group during synthesis.
  • L-Methionine : An essential amino acid that contributes to various biological functions, including protein synthesis and cellular metabolism.
  • Linker Arm : The O-CH2-Ph-OCH2-CH2-COOH segment serves as a spacer that can facilitate bioconjugation with other biomolecules.

1. Peptide Synthesis

This compound is widely utilized in peptide synthesis due to its stability and ease of deprotection. The Fmoc group allows for sequential addition of amino acids in SPPS, enabling the construction of complex peptide sequences without unwanted side reactions. This property is crucial for synthesizing peptides that can serve as therapeutic agents or research tools .

2. Drug Development

This compound is instrumental in creating prodrugs that enhance the bioavailability of active pharmaceutical ingredients. By modifying the structure of drugs to improve their pharmacokinetic properties, this compound can potentially lead to more effective treatments with reduced side effects .

3. Bioconjugation

The compound's ability to link biomolecules makes it valuable in bioconjugation processes. It can connect therapeutic agents to antibodies or proteins, facilitating targeted therapies in cancer treatment. The aromatic component within the linker enhances interactions with hydrophobic pockets on proteins, making it suitable for studying protein-protein interactions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisUsed as a building block in SPPS for complex peptides
Drug DevelopmentEnhances bioavailability of drugs through prodrug formation
BioconjugationFacilitates linking biomolecules for targeted therapies
Protein InteractionCan be used to design probes for studying protein interactions

The mechanism of action primarily involves the role of this compound as a building block in peptide synthesis. Upon deprotection of the Fmoc group, the free amino group can react with other amino acids to form peptide bonds. The phenylalanine moiety enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .

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